molecular formula C25H26FN5O2S B2439279 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1358281-90-9

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2439279
CAS No.: 1358281-90-9
M. Wt: 479.57
InChI Key: UIVFYZGFQPZFPU-UHFFFAOYSA-N
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Description

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C25H26FN5O2S and its molecular weight is 479.57. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)14-19-7-5-16(2)6-8-19)34-15-21(32)27-13-18-9-11-20(26)12-10-18/h5-12H,4,13-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVFYZGFQPZFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide (CAS Number: 1358281-90-9) is a complex organic molecule belonging to the pyrazolopyrimidine class. This compound exhibits significant biological activity, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26FN5O2SC_{25}H_{26}FN_{5}O_{2}S, with a molecular weight of approximately 479.6 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C25H26FN5O2S
Molecular Weight 479.6 g/mol
CAS Number 1358281-90-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolopyrimidine derivatives, including the compound . These compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as inhibition of cell proliferation and induction of apoptosis.

  • Mechanism of Action :
    • Kinase Inhibition : Many pyrazolopyrimidine derivatives act as inhibitors of key kinases involved in cancer progression. For example, compounds similar to this one have shown activity against Aurora-A kinase and other targets critical for tumor growth .
    • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases (e.g., SubG1/G1), which is crucial for preventing cancer cell division .
  • In Vitro Studies :
    • A study reported that compounds with similar structures exhibited IC50 values as low as 0.39 µM against HCT116 colon cancer cells, indicating potent anticancer activity .
    • Another investigation noted significant cytotoxic effects on MCF7 breast cancer cells with IC50 values around 0.46 µM .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazolopyrimidine derivatives have been explored for their anti-inflammatory effects. These compounds can inhibit the expression of inflammatory markers such as iNOS and COX-2 in various cellular models.

  • Research Findings :
    • Compounds similar to this one have shown promise in reducing inflammation in RAW264.7 macrophage cells by downregulating pro-inflammatory cytokines .
    • The structure–activity relationship (SAR) studies suggest that modifications to the pyrazolopyrimidine core can enhance anti-inflammatory efficacy .

Case Study 1: Anticancer Activity

A recent study evaluated the compound's efficacy against several human cancer cell lines, including HCT116 and MCF7. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations below 1 µM.

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, the compound was tested on RAW264.7 cells to assess its impact on inflammatory pathways. The results demonstrated reduced levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

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